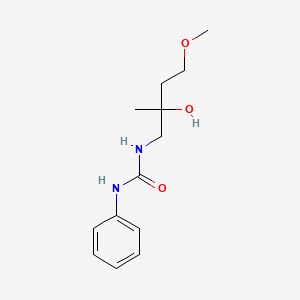

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea

Description

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea is a urea derivative characterized by a hydroxy-methoxy-methyl-substituted butyl chain attached to one nitrogen atom and a phenyl group to the other. Its molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol . Limited safety data indicate that it requires careful handling due to unverified toxicological properties .

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDQLTRJWNBTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)NC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-hydroxy-4-methoxy-2-methylbutylamine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using

Biological Activity

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on various research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate phenolic and urea derivatives. The synthetic pathway often includes the formation of intermediates that are subsequently transformed into the target compound through condensation reactions.

Anticancer Activity

Research has indicated that phenylurea derivatives exhibit significant anticancer properties. In a study evaluating various phenylurea compounds, including derivatives similar to this compound, it was found that these compounds can induce apoptosis in cancer cell lines such as HeLa and C6. The antiproliferative activity was assessed using the BrdU proliferation ELISA assay, revealing that certain derivatives showed remarkable efficacy against these cell lines .

Table 1: Anticancer Activity of Phenylurea Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Induces apoptosis |

| Novel derivative 3f | HeLa | 5.0 | Cell cycle arrest |

| Novel derivative 3g | C6 | 7.5 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

The antimicrobial efficacy of phenylurea compounds has also been widely reported. In various studies, these compounds demonstrated significant activity against a range of microorganisms, suggesting their potential as antimicrobial agents. The antimicrobial tests were performed against both Gram-positive and Gram-negative bacteria, with results indicating broad-spectrum activity .

Table 2: Antimicrobial Activity of Phenylurea Derivatives

| Microorganism | Compound | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | This compound | TBD |

| Escherichia coli | Novel derivative 3f | TBD |

| Pseudomonas aeruginosa | Novel derivative 3g | TBD |

Case Studies

Several case studies have highlighted the therapeutic applications of compounds structurally related to this compound:

- Case Study on Cancer Treatment : A clinical trial investigated the effects of a phenylurea derivative in patients with acute myelogenous leukemia (AML). The study reported improved patient outcomes when administered alongside standard chemotherapy regimens, indicating a synergistic effect .

- Antimicrobial Efficacy : In a randomized controlled trial assessing the efficacy of phenylurea derivatives in treating skin infections caused by resistant bacteria, patients showed significant improvement compared to those receiving placebo treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, properties, and applications of the target compound and its analogs:

Key Comparative Insights

Physicochemical Properties

- Lipophilicity : Alkyl chain length significantly impacts lipophilicity. For example, 1-(4-hexadecyloxyphenyl)-3-phenylurea (C₂₉H₄₄N₂O₂) is highly lipophilic, whereas the target compound’s hydroxy and methoxy groups enhance polarity .

- Solubility: Hydrophilic substituents (e.g., aminoethyl in 1-(2-aminoethyl)-3-phenylurea hydrochloride) improve water solubility, making it suitable for pharmacological studies .

Q & A

Q. What are the recommended synthetic routes for 1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea, and how do reaction conditions influence yield?

The synthesis of substituted phenylureas typically involves coupling substituted amines with phenyl isocyanates or via urea-forming reactions. For example, 1,3-diphenylurea derivatives are synthesized by reacting aniline derivatives with carbonyl diimidazole-activated intermediates under inert atmospheres . Optimization of solvent (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) is critical to achieving yields >70%. Side reactions, such as hydrolysis of the isocyanate group, can be minimized by controlling moisture levels .

Q. How can nuclear magnetic resonance (NMR) spectroscopy differentiate structural isomers of this compound?

¹H and ¹³C NMR are essential for resolving substituent positions. For instance:

- Hydroxy and methoxy groups : The hydroxy proton (δ ~5 ppm, broad) and methoxy singlet (δ ~3.3 ppm) in the butyl chain can confirm substitution patterns .

- Aromatic protons : Coupling patterns in the phenylurea moiety (δ ~7.2–7.6 ppm) distinguish ortho/meta/para isomers. 2D NMR (e.g., HSQC, COSY) can map connectivity in complex mixtures .

Q. What solvents are optimal for solubilizing this compound, and how does pH affect stability?

Phenylurea derivatives generally exhibit limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, acetonitrile) or methanol . Stability studies on analogs like Forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea) show degradation under extreme pH (<3 or >9), with optimal stability at pH 5–7 . Storage at 2–8°C in inert atmospheres is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound in plant growth regulation?

Methodology :

- In vitro assays : Test cytokinin-like activity using tobacco callus bioassays, comparing proliferation rates against controls (e.g., zeatin) .

- Field trials : Apply the compound at varying concentrations (0.1–10 µM) to model plants (e.g., Arabidopsis or crops like kiwifruit) and monitor growth parameters (fruit size, chlorophyll content) .

- Data contradiction resolution : Use LC-MS/MS to confirm compound integrity in biological matrices, as matrix effects or metabolism may alter observed activity .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in substituted phenylureas?

Approach :

- Molecular docking : Screen against known targets (e.g., plant cytokinin receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the urea moiety and receptor active sites .

- QSAR modeling : Use descriptors (e.g., logP, molar refractivity) from analogs like Forchlorfenuron to predict bioactivity. Validate with in vitro data .

- Limitations : Address discrepancies between in silico predictions and experimental results by refining force field parameters or incorporating solvent effects .

Q. How can degradation pathways of this compound be characterized in environmental matrices?

Analytical workflow :

- Sample preparation : Extract soil or water samples using SPE cartridges (C18 phase) and methanol elution .

- Degradation products : Identify via high-resolution LC-QTOF-MS. For example, hydroxylation of the methoxy group or cleavage of the urea bond may occur under UV light .

- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to assess the impact of degradation products .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Case example : If one study reports cytokinin-like activity while another shows no effect:

- Variable control : Compare solvent carriers (e.g., DMSO vs. ethanol), as solvent polarity affects compound uptake .

- Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 0.01–100 µM) to identify non-monotonic responses .

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., relative growth rate) to identify trends obscured by experimental variability .

Analytical & Regulatory Considerations

Q. What chromatographic methods are validated for quantifying this compound in complex matrices?

HPLC protocols :

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile phase : Gradient of acetonitrile/water (0.1% formic acid) from 30% to 70% over 20 min .

- Detection : UV at 254 nm or MS/MS (MRM transitions optimized for [M+H]⁺) .

- Validation : Include recovery tests (spiked samples) and LOD/LOQ determination (e.g., LOD = 0.01 µg/mL) .

Q. How do regulatory guidelines influence the development of this compound for agricultural applications?

- Toxicity profiling : Follow OECD 423 (acute oral toxicity) and OECD 201 (algal growth inhibition) to classify hazards (e.g., GHS Category 5 for aquatic toxicity) .

- Purity standards : Ensure ≥98% purity (HPLC) with impurity profiling per ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.